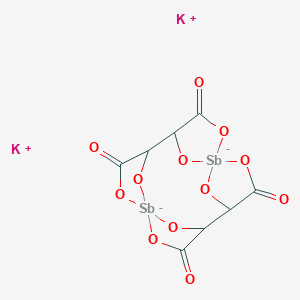

酒石酸锑钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

酒石酸锑钾的作用机制涉及其与生物分子的相互作用。 它通过迷走神经从心脏传来的传入冲动刺激脑干的呕吐中枢,从而引起呕吐 . 在治疗寄生虫病时,据信它会干扰寄生虫的代谢,导致其死亡 .

类似化合物:

葡糖酸锑钠: 另一种用于治疗利什曼病的锑基化合物.

美替嘧啶锑: 用于与酒石酸锑钾类似的医疗应用.

独特性: 酒石酸锑钾因其作为强效催吐剂的历史意义及其在治疗寄生虫病中的应用而独一无二。 它能够通过热分解形成各种锑氧化物,这也使其与其他类似化合物有所区别 .

科学研究应用

生化分析

Biochemical Properties

Tartar emetic has been known to interact with various enzymes and proteins in the body. It was used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type . The compound’s use in treating other tropical diseases has also been researched

Cellular Effects

Tartar emetic has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, the effects of Tartar emetic vary with different dosages

准备方法

合成路线和反应条件: 酒石酸锑钾可以通过在水中加热酒石酸氢钾和三氧化二锑的混合物至回流 15 到 30 分钟来合成。 此过程会生成无色溶液,可以从中结晶出该化合物 .

工业生产方法: 在工业环境中,酒石酸锑钾是通过将三氧化二锑溶解在酒石酸中制备的。 反应通常在微波反应器中于 90°C 下进行 2 小时,然后冷却和结晶以获得纯化合物 .

化学反应分析

反应类型: 酒石酸锑钾会发生各种化学反应,包括:

氧化还原: 它可以热分解产生三氧化二锑 (Sb₂O₃) 和其他锑氧化钾.

取代: 它与单宁酸、碱、铅盐和其他重金属盐反应.

常见试剂和条件:

氧化剂: 强氧化剂可以与酒石酸锑钾反应。

酸和碱: 它与酸和碱反应,导致形成不同的锑化合物.

主要产物:

三氧化二锑 (Sb₂O₃): 通过热分解获得.

锑氧化钾: 在分解过程中特定条件下形成.

相似化合物的比较

Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.

Meglumine Antimoniate: Used for similar medical applications as antimony potassium tartrate.

Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a powerful emetic and its use in treating parasitic diseases. Its ability to form various antimony oxides through thermal decomposition also sets it apart from other similar compounds .

属性

CAS 编号 |

11071-15-1 |

|---|---|

分子式 |

C8H4K2O12Sb2 |

分子量 |

613.83 g/mol |

IUPAC 名称 |

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |

InChI 键 |

GUJUCWZGYWASLH-SOMOIXMJSA-J |

SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

手性 SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

规范 SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

颜色/形态 |

Colorless liquid |

密度 |

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |

熔点 |

630 to 635 °F (NTP, 1992) |

物理描述 |

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |

溶解度 |

10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene](/img/structure/B81264.png)

![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)